3-(2-ethoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one
Description
3-(2-Ethoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one is a benzoxazolone derivative characterized by a 5-methyl-substituted benzoxazolone core and a 2-ethoxybenzyl group at the N3 position. Benzoxazolones are heterocyclic compounds with a fused benzene and oxazole ring, often modified to enhance biological activity or physicochemical properties.
Properties
IUPAC Name |
3-[(2-ethoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-20-15-7-5-4-6-13(15)11-18-14-10-12(2)8-9-16(14)21-17(18)19/h4-10H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASHQEUCSDUGFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=C(C=CC(=C3)C)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-ethoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one (CAS No. 724437-48-3) is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its effects on cancer cells and its potential as an antimicrobial agent.
- Molecular Formula : C17H17NO3
- Molecular Weight : 283.32 g/mol
- Structure : The compound features a benzoxazole ring, which is known for its biological activity.
Anticancer Activity
Research has demonstrated that benzoxazole derivatives exhibit significant cytotoxic effects on various cancer cell lines. The specific compound this compound has been evaluated for its potential anticancer properties.
Case Studies and Findings
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Cytotoxicity Against Cancer Cells :
- A study indicated that benzoxazole derivatives could selectively target cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
- In vitro tests showed that compounds similar to this compound were effective against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated.
Antimicrobial Efficacy
- Inhibition of Bacterial Growth :
- The compound was tested against various bacterial strains, including Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli). Results indicated that it possesses antimicrobial activity, although specific minimum inhibitory concentrations (MICs) were not detailed in the available literature .
- A related study on benzoxazole derivatives highlighted their effectiveness in inhibiting biofilm formation in Pseudomonas aeruginosa, suggesting a potential application in combating antibiotic resistance .
Structure-Activity Relationship (SAR)
The biological activity of benzoxazole derivatives is often influenced by their structural characteristics. For instance:
- Substituents on the Benzoxazole Ring : Variations in substituents can significantly alter the potency and selectivity of these compounds against different cell types.
- Electron-Donating vs. Electron-Accepting Groups : Compounds with electron-donating groups generally exhibited higher antimicrobial activity compared to those with electron-withdrawing groups .
Summary Table of Biological Activities
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
*Estimated based on substituent contributions.
- Lipophilicity (logP): The 2-ethoxybenzyl group in the target compound likely increases logP compared to the benzyl analogue (3.6578 vs. ~3.7), though less than the methoxyphenoxypropyl derivative (3.7561). Ethoxy groups enhance lipophilicity but less dramatically than longer alkyl chains or aromatic ethers .
Structural and Conformational Insights
- Benzoxazolone Core: Analogues like 3-[4-(4-fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one exhibit planar benzoxazolone rings, with bond distances (C-N: ~1.38 Å) and angles consistent with delocalized electron density . The target compound is expected to adopt a similar planar geometry.
- Substituent Orientation: In fluorophenylpiperazine derivatives, the piperazine ring adopts a chair conformation, and the benzoxazolone ring lies nearly perpendicular to it, minimizing steric clashes . The 2-ethoxybenzyl group in the target compound may adopt a similar orientation, with the ethoxy oxygen participating in intermolecular C–H···O interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
